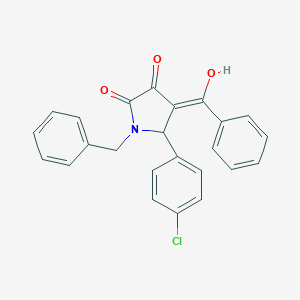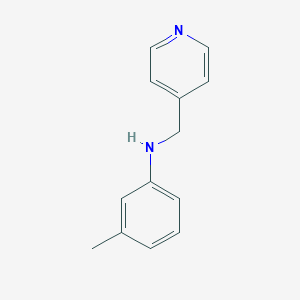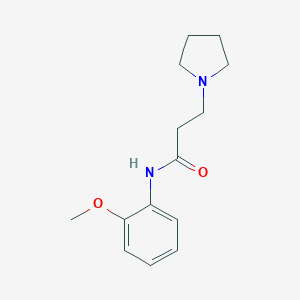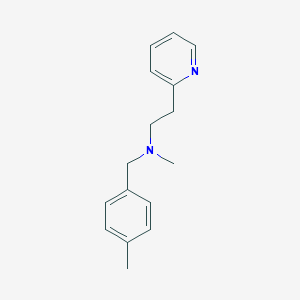
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a. BPP-10a has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of BPP-10a is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. BPP-10a has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Biochemical and Physiological Effects:
BPP-10a has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. BPP-10a has also been shown to increase the expression of BDNF, which is important for neuronal growth and survival. Additionally, BPP-10a has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPP-10a in lab experiments is that it has been extensively studied and its synthesis method has been optimized to achieve high yields and purity. Another advantage is that BPP-10a has multiple potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using BPP-10a in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on BPP-10a. One direction is to further investigate its potential as a treatment for drug addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of BPP-10a and its effects on the brain.
Synthesemethoden
The synthesis of BPP-10a involves the reaction of 4-bromobenzoyl chloride with 4-cinnamylpiperazine in the presence of a base. The resulting intermediate is then reacted with 3-aminopropionitrile to yield BPP-10a. The synthesis of BPP-10a has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
BPP-10a has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. BPP-10a has also been investigated for its potential in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
Produktname |
N-(4-bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
Molekularformel |
C22H26BrN3O |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26BrN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+ |
InChI-Schlüssel |
NZDYPGNMQAEZQV-QPJJXVBHSA-N |
Isomerische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

